molecular formula C11H16ClN B2959291 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 2097938-61-7

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2959291
CAS No.: 2097938-61-7
M. Wt: 197.71
InChI Key: UYOOUVGXRQAUTM-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is a derivative of tetrahydronaphthalenamine, characterized by the presence of a methyl group at the 6th position and an amine group at the 1st position, forming a hydrochloride salt. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of naphthalenone derivatives. One common method is the catalytic hydrogenation of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-one using hydrogen gas in the presence of a palladium or platinum catalyst[2][2]. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and robust catalytic systems to ensure efficient conversion. The final product is purified through crystallization or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acylation: Common reagents include acyl chlorides and anhydrides, often in the presence of a base such as pyridine.

    Alkylation: Alkyl halides or sulfonates are typically used as alkylating agents, with bases like sodium hydride or potassium carbonate.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include amides, secondary or tertiary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to interact with neurotransmitter systems and receptors, potentially influencing neurological and physiological processes . Further research is needed to elucidate its exact mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and the formation of a hydrochloride salt contribute to its stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-6-10-9(7-8)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOUVGXRQAUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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